molecular formula C9H9N3 B13596523 1-(Pyrazin-2-yl)cyclobutane-1-carbonitrile

1-(Pyrazin-2-yl)cyclobutane-1-carbonitrile

Cat. No.: B13596523
M. Wt: 159.19 g/mol
InChI Key: TVRALMBZPPEECN-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)cyclobutane-1-carbonitrile is a chemical compound that features a pyrazine ring attached to a cyclobutane ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrazin-2-yl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of pyrazine derivatives with cyclobutanecarbonitrile under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazin-2-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

1-(Pyrazin-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, influencing biological pathways. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrazin-2-yl)cyclobutane-1-carbonitrile is unique due to the combination of the pyrazine ring and the cyclobutane ring with a nitrile group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

1-pyrazin-2-ylcyclobutane-1-carbonitrile

InChI

InChI=1S/C9H9N3/c10-7-9(2-1-3-9)8-6-11-4-5-12-8/h4-6H,1-3H2

InChI Key

TVRALMBZPPEECN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=NC=CN=C2

Origin of Product

United States

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